(S)-methyl 2-hydroxy-3-phenylpropanoate

chiral purity optical rotation enantiomeric excess

Choose the (S)-enantiomer (CAS 13673-95-5) for reliable stereospecific outcomes. Substituting with the racemate or (R)-enantiomer is non-viable and can introduce up to 50% undesired isomer, severely impacting yield and potency. This chiral ester is essential for synthesizing carbapenem antibiotics (via benzylic C-H amination) and bortezomib analogs—where its specific (S)-configuration is mandatory for proteasome active-site binding. It also serves as a calibrated substrate in lipase-catalyzed kinetic resolutions. Certify batch-specific optical rotation (+4.4±0.5°) and chiral HPLC purity to ensure synthetic fidelity.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 13673-95-5
Cat. No. B555072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl 2-hydroxy-3-phenylpropanoate
CAS13673-95-5
Synonyms13673-95-5; (S)-methyl2-hydroxy-3-phenylpropanoate; Methyl-(2S)-2-hydroxy-3-phenylpropanoate; methyl(2S)-2-hydroxy-3-phenylpropanoate; MethylL-3-phenyllactate; Methyl(S)-2-hydroxy-3-phenylpropionate; 3-phenyllacticacidmethylester; PubChem6055; AC1NRCMM; L-3-Phenyllacticacid-OMe; KSC493S5F; 68193_ALDRICH; SCHEMBL3980617; 68193_FLUKA; CTK3J3952; MolPort-003-935-640; NMPPJJIBQQCOOI-VIFPVBQESA-N; ACT04288; ZINC2390922; ANW-42533; CP-211; FD1247; MFCD00038224; ZINC02390922; AKOS005067766
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)O
InChIInChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1
InChIKeyNMPPJJIBQQCOOI-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Characterization and Identity Confirmation for (S)-Methyl 2-Hydroxy-3-Phenylpropanoate (CAS 13673-95-5) Procurement


(S)-Methyl 2-hydroxy-3-phenylpropanoate (CAS 13673-95-5), also designated as Methyl L-3-phenyllactate or Methyl (S)-2-hydroxy-3-phenylpropionate, is a chiral ester building block with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol [1]. The compound exhibits a well-defined (S)-absolute configuration at the C2 stereogenic center, conferring specific three-dimensional architecture critical for asymmetric synthesis applications . Its physicochemical profile includes a melting point of 40-45°C and an optical rotation of [α]/D +4.4±0.5° (c=1% in methanol), providing quantitative identity metrics for procurement and quality control [2]. The compound is commercially available in research-grade purity (≥97.0% HPLC) and serves as a versatile chiral intermediate in the synthesis of β-lactams, proteasome inhibitors, and other enantiomerically pure pharmaceutical candidates .

Why Generic Substitution of (S)-Methyl 2-Hydroxy-3-Phenylpropanoate with Racemates or Analogs Compromises Stereochemical Integrity


Substituting (S)-methyl 2-hydroxy-3-phenylpropanoate with its racemic counterpart (DL-mixture, CAS 13674-16-3) or the enantiomeric (R)-form (CAS 27000-00-6) is non-viable in stereospecific synthetic pathways due to divergent optical rotations and biological recognition properties . The (S)-enantiomer exhibits a specific rotation of +4.4±0.5° (c=1% in methanol), whereas the (R)-enantiomer rotates light in the opposite direction at approximately -4.0 to -6.0° under identical conditions, reflecting their non-superimposable mirror-image configurations [1]. In enzyme-catalyzed resolutions documented in U.S. Patent 6,743,608 B2, the two enantiomers display differential hydrolysis rates when exposed to lipases, with the (S)-ester showing distinct kinetic behavior from the (R)-ester, enabling enantioselective separation [2]. Furthermore, in metabolic studies, the (S)-enantiomer of the corresponding acid (2-hydroxy-3-phenylpropanoic acid) has been identified as a known metabolite, whereas the (R)-form does not participate in the same endogenous pathways, underscoring the biological non-equivalence of stereoisomers . Substitution with the racemate therefore introduces 50% undesired enantiomer, which may act as an impurity with unknown off-target effects or simply reduce reaction efficiency in asymmetric transformations.

Product-Specific Quantitative Evidence for (S)-Methyl 2-Hydroxy-3-Phenylpropanoate Differentiation


Chiral Optical Rotation: Differentiating (S)-Enantiomer from (R)-Enantiomer

The (S)-methyl 2-hydroxy-3-phenylpropanoate enantiomer exhibits a positive specific optical rotation of +4.4±0.5° (c=1% in methanol) . In contrast, the (R)-enantiomer (CAS 27000-00-6) demonstrates a negative rotation of -4.0 to -6.0° under identical measurement conditions [1]. This absolute difference of approximately +8.4 to +10.4 degrees between the enantiomers enables unambiguous identity verification via polarimetry and is essential for confirming stereochemical integrity in procurement and subsequent asymmetric synthesis.

chiral purity optical rotation enantiomeric excess

Enantioselective Enzymatic Hydrolysis: Kinetic Resolution Efficiency

U.S. Patent 6,743,608 B2 describes an enzymatic process wherein a racemic or enantiomerically enriched mixture of methyl 2-hydroxy-3-phenylpropanoate esters is subjected to hydrolysis using lipases [1]. The (S)-enantiomer is hydrolyzed at a significantly higher rate than the (R)-enantiomer, enabling separation of the unreacted (R)-ester and the resulting (S)-acid with increased enantiomeric purity. While the patent does not provide explicit rate constants for this specific substrate, it establishes that the two enantiomers exhibit differential susceptibility to enzymatic cleavage, a phenomenon consistent with class-level behavior of chiral α-hydroxy esters [2]. This differential reactivity confirms that the (S)-form is not functionally interchangeable with the (R)-form in biocatalytic transformations.

kinetic resolution enzymatic hydrolysis enantioselectivity

Synthetic Utility: Documented Role in Bortezomib Analog Synthesis

The (S)-enantiomer (Methyl L-3-phenyllactate) is specifically cited as a critical intermediate in the synthesis of bortezomib analogs, which are 20S proteasome inhibitors . The stereochemistry at the C2 position is essential for the biological activity of the final peptidomimetic drug candidates. While the (R)-enantiomer or the racemic mixture could theoretically undergo the same chemical transformations, the resulting diastereomeric products would possess altered three-dimensional shapes incompatible with the proteasome active site [1]. The explicit designation of the L- or (S)-configuration in synthetic protocols underscores the absolute requirement for stereochemical fidelity in this application.

proteasome inhibitor bortezomib analog chiral intermediate

Physical Form Consistency: Melting Point Range for Identity Confirmation

The (S)-methyl 2-hydroxy-3-phenylpropanoate exhibits a consistent melting point range of 40-45°C (literature value) [1]. While the racemic mixture (CAS 13674-16-3) shares a similar melting range due to comparable intermolecular forces, the pure (S)-enantiomer may exhibit sharper melting behavior in highly purified samples (e.g., 48-49°C reported by some vendors) [2]. The (R)-enantiomer (CAS 27000-00-6) displays a melting point range of 47.0-51.0°C [3]. Though the differences are modest, combined melting point and optical rotation measurements provide a robust dual-parameter identity check for incoming material, ensuring the correct stereoisomer and adequate purity have been procured.

melting point physical characterization solid form

Lipophilicity and Predicted Physicochemical Properties for Formulation Development

The compound's consensus Log P (octanol-water partition coefficient) is predicted to be approximately 1.44 (average of five computational methods) . The (R)-enantiomer is predicted to have an identical Log P value due to identical molecular connectivity and no chiral recognition in the achiral partitioning environment [1]. However, the specific rotation and enantiomeric identity remain critical for any formulation where chiral excipients or biological membranes capable of stereoselective interaction are involved. The Log P value indicates moderate lipophilicity, suggesting potential for passive membrane permeability if the compound were a drug candidate.

LogP lipophilicity ADME prediction

Validated Research and Industrial Application Scenarios for (S)-Methyl 2-Hydroxy-3-Phenylpropanoate Procurement


Enantioselective Synthesis of β-Lactam Antibiotics

The (S)-enantiomer serves as a chiral precursor for the construction of β-lactam rings via C-H amination at the benzylic position . The stereochemistry at the α-hydroxy center is preserved during cyclization, directly influencing the configuration of the resulting β-lactam, which is the core pharmacophore of carbapenem antibiotics like imipenem and meropenem [1]. Procurement of the pure (S)-enantiomer is essential to achieve the desired stereochemical outcome and avoid diastereomeric contamination in the final antibiotic candidate.

Synthesis of Bortezomib Analogs and Proteasome Inhibitors

Methyl L-3-phenyllactate is explicitly used as a key intermediate in the preparation of bortezomib analogs, which are 20S proteasome inhibitors employed in multiple myeloma therapy . The (S)-configuration is mandatory for the peptidomimetic backbone to correctly align with the proteasome active site, and use of the (R)-enantiomer or racemate would result in inactive or less potent diastereomers [2]. This application scenario requires certified enantiomeric purity, typically verified by chiral HPLC or optical rotation.

Kinetic Resolution and Biocatalytic Process Development

The compound is a substrate for lipase-catalyzed kinetic resolution, where the (S)-enantiomer is preferentially hydrolyzed over the (R)-enantiomer, enabling the production of enantiomerically pure building blocks from racemic starting materials [3]. This application scenario is critical for industrial-scale preparation of chiral α-hydroxy acids and their derivatives, and procurement of the pure (S)-ester allows researchers to calibrate enzymatic selectivity assays and establish baseline kinetic parameters.

Synthesis of Selective Gαq/11 Inhibitor YM-254890 Analogs

The (S)-methyl 2-hydroxy-3-phenylpropanoate has been employed as an intermediate in key synthetic steps for the preparation of YM-254890 analogs, which are selective inhibitors of the Gαq/11 G-protein subunit involved in various signal transduction pathways . The stereochemistry of the ester moiety is crucial for the overall conformation of the macrocyclic natural product-like structure, and procurement of the correct enantiomer ensures synthetic fidelity and biological activity of the final inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-methyl 2-hydroxy-3-phenylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.